molecular formula C21H21NO6 B3909506 2-(4-methoxyphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate

2-(4-methoxyphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate

Cat. No. B3909506
M. Wt: 383.4 g/mol
InChI Key: QAMUYZDHTJZHEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned above would significantly influence the compound’s overall structure. For instance, the carbonyl groups in the acetyl and carboxylate ester groups would create regions of partial positive and negative charge, potentially leading to interesting chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would be largely determined by its functional groups. The methoxy group might undergo reactions typical of ethers, such as cleavage under acidic conditions. The acetyl group could participate in nucleophilic acyl substitution reactions, and the amino group could engage in a variety of reactions, including those typical of amines and amides .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical process), it’s challenging to predict the mechanism of action. The compound’s behavior would depend on the environment and the other molecules present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its degradation products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve studying the compound’s reactivity, stability, and potential uses. For example, it could be interesting to explore its behavior in biological systems or its potential as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-(4-acetylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-14(23)15-3-7-17(8-4-15)22-20(25)11-12-21(26)28-13-19(24)16-5-9-18(27-2)10-6-16/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMUYZDHTJZHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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